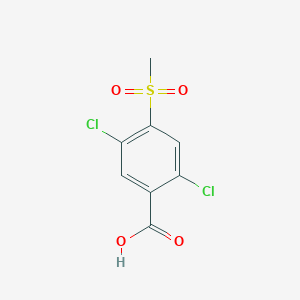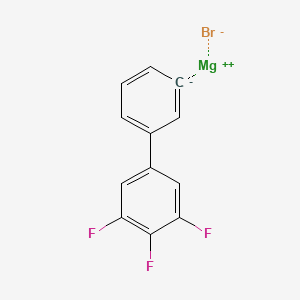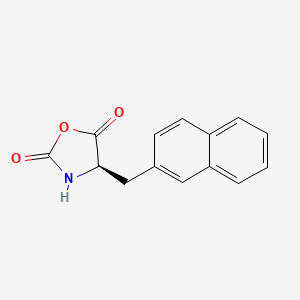
(R)-4-(Naphthalen-2-ylmethyl)oxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(2-Naphthylmethyl)oxazolidine-2,5-dione is a chiral compound featuring an oxazolidine ring substituted with a naphthylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-Naphthylmethyl)oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ®-2-amino-3-(2-naphthyl)propanoic acid with phosgene or a similar reagent to form the oxazolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(2-Naphthylmethyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazolidinones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-4-(2-Naphthylmethyl)oxazolidine-2,5-dione can be used as a chiral building block for the synthesis of more complex molecules.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry
Industrially, ®-4-(2-Naphthylmethyl)oxazolidine-2,5-dione might be used in the production of pharmaceuticals or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of ®-4-(2-Naphthylmethyl)oxazolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione: The enantiomer of the compound, which may have different biological activities.
4-(2-Phenylmethyl)oxazolidine-2,5-dione: A similar compound with a phenyl group instead of a naphthyl group.
Uniqueness
®-4-(2-Naphthylmethyl)oxazolidine-2,5-dione is unique due to its specific chiral configuration and the presence of the naphthylmethyl group, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H11NO3 |
|---|---|
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
(4R)-4-(naphthalen-2-ylmethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C14H11NO3/c16-13-12(15-14(17)18-13)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2,(H,15,17)/t12-/m1/s1 |
Clave InChI |
VNCCQSJPZUPNPD-GFCCVEGCSA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)C[C@@H]3C(=O)OC(=O)N3 |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)CC3C(=O)OC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


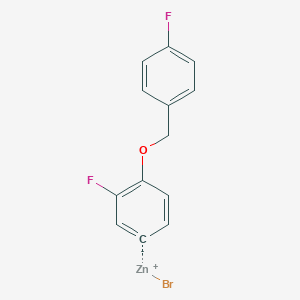
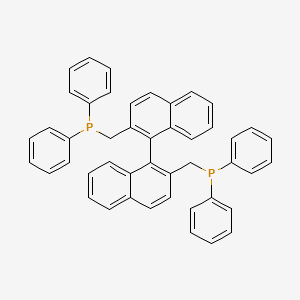
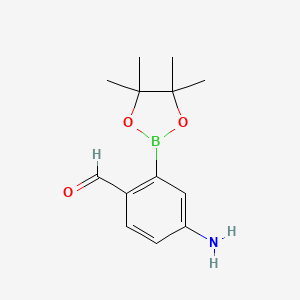
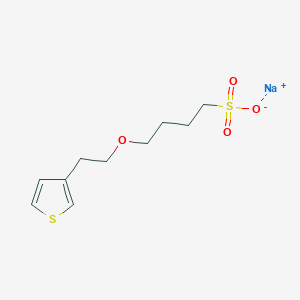
![2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol](/img/structure/B14884824.png)
![Rel-tert-butyl (3aR,7aR)-7a-(trifluoromethyl)octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B14884831.png)
![2-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)propan-1-ol](/img/structure/B14884835.png)
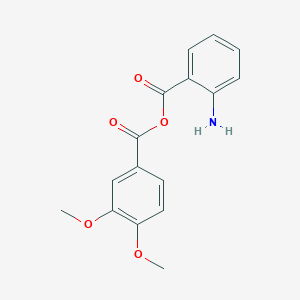


![tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate](/img/structure/B14884873.png)
